2-bromo-N,N-dihexyl-4-nitroaniline
Description
2-Bromo-N,N-dihexyl-4-nitroaniline is a brominated aromatic amine derivative characterized by a nitro group at the para position, a bromine atom at the ortho position relative to the amine group, and two hexyl chains attached to the nitrogen atom. This structure imparts unique steric and electronic properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.
Key structural features include:
- Nitro group: Enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions.
- Bromine atom: Provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
Properties
Molecular Formula |
C18H29BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-bromo-N,N-dihexyl-4-nitroaniline |
InChI |
InChI=1S/C18H29BrN2O2/c1-3-5-7-9-13-20(14-10-8-6-4-2)18-12-11-16(21(22)23)15-17(18)19/h11-12,15H,3-10,13-14H2,1-2H3 |
InChI Key |
ZPCMUENYXVMJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-bromo-N,N-dihexyl-4-nitroaniline with structurally related brominated aniline derivatives, focusing on substituent effects, physical properties, and reactivity.
Substituent Effects and Structural Variations
Physical and Spectral Properties
- Melting Points: this compound: Not reported; analogs like 4-bromo-N,N-dimethylaniline are liquids (e.g., 2-bromo-N,N-dimethyl-4-((methylthio)phenyl)aniline is isolated as an oil ). 4-Bromo-N-phenylaniline: Crystalline solid (orthorhombic, Pccn), mp ~120–125°C . 4-Bromo-2-chloro-N,N-dimethylaniline: Likely low-melting due to reduced symmetry and alkyl groups .
Hydrogen Bonding :
Spectroscopy :
Research Findings and Trends
Steric Effects : N,N-dihexyl substitution significantly increases steric bulk compared to dimethyl or dibutyl analogs, reducing reaction rates in cross-coupling reactions but improving selectivity in multi-component reactions .
Solubility: Hexyl chains enhance solubility in non-polar solvents (e.g., hexane, DCM), whereas nitro-containing analogs without alkyl groups (e.g., 4-bromo-2-nitroaniline) are poorly soluble .
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